Pyrazine, (ethylthio)-
Description
Significance of Pyrazines as Heterocyclic Compounds in Scientific Inquiry
Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. britannica.comontosight.ai This fundamental structure imparts a unique electronic configuration and chemical reactivity, making pyrazines versatile building blocks in a multitude of scientific disciplines. britannica.comsemanticscholar.org Their inherent properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, have led to their extensive investigation. researchgate.netmdpi.com
Pyrazine (B50134) derivatives are found in nature and can also be synthesized, exhibiting a wide array of biological activities. nih.govbenthamdirect.com In the realm of medicinal chemistry, the pyrazine scaffold is a key component in various clinically approved drugs, demonstrating its importance in drug design. mdpi.comnih.gov Researchers have successfully developed pyrazine-based compounds with anticancer, antitubercular, anti-inflammatory, and antimicrobial properties. researchgate.netbenthamdirect.comtandfonline.com Beyond pharmaceuticals, pyrazines are integral to materials science, where they are utilized in the development of new materials and catalysts. researchgate.nettandfonline.com Their unique aromatic and electronic properties also make them valuable in the study of corrosion inhibition for various metals and alloys. researchgate.net
Scope of Academic Investigation into Sulfur-Containing Pyrazine Derivatives
The introduction of a sulfur-containing substituent, such as an ethylthio group, onto the pyrazine ring dramatically expands the chemical space and potential applications of these heterocycles. The presence of the sulfur atom introduces new electronic and steric properties, influencing the molecule's reactivity, and potential biological interactions. ontosight.ai
Academic research into sulfur-containing pyrazine derivatives is a burgeoning field. Scientists are exploring how the incorporation of sulfur affects the pharmacological profiles of these compounds. Studies have investigated their potential as antimicrobial, antiviral, and anticancer agents, with the sulfur moiety often playing a crucial role in their mechanism of action. ontosight.aiontosight.ai For instance, research has shown that some sulfur-containing pyrazine derivatives can act as inhibitors for specific enzymes or as modulators of cellular pathways. ontosight.ai
Furthermore, the investigation extends to their role in flavor and fragrance chemistry, as many sulfur-containing pyrazines are potent aroma compounds. mdpi.comresearchgate.net In materials science, the unique coordination chemistry of sulfur-containing pyrazines is being explored for the development of novel polymers and functional materials. rsc.org Synthetic chemists are also actively developing new and efficient methods for the synthesis of these derivatives, which is crucial for their continued investigation and application. tandfonline.comtandfonline.comnih.gov
Current Research Landscape of Pyrazine, (ethylthio)- and Related Structures
Pyrazine, (ethylthio)-, with the molecular formula C6H8N2S, is a specific example of a sulfur-containing pyrazine derivative that has garnered attention in the research community. ontosight.ainist.gov Its chemical structure, featuring an ethylthio group attached to the pyrazine ring, gives it distinct properties that are the subject of ongoing investigation. ontosight.ai
Current research on Pyrazine, (ethylthio)- and structurally similar compounds is multifaceted. In the field of medicinal chemistry, it is being explored for its potential biological activities. ontosight.ai Although detailed public results are limited, its inclusion in bioactivity assays suggests an active interest in its therapeutic potential. ontosight.ai
In the context of materials science, the synthesis and characterization of related structures, such as 2,3-dicyano-5-(ethylthio)pyrazine, have been reported in studies exploring their herbicidal activities. tandfonline.com The synthesis of various other (ethylthio)pyrazine derivatives is also a focus, with researchers developing methods to create libraries of these compounds for further screening and application development. tandfonline.com The analytical characterization of these compounds is another key area of research, with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry being essential for confirming their structure and purity. ontosight.ai
The table below provides a summary of key research areas for Pyrazine, (ethylthio)- and related sulfur-containing pyrazines:
| Research Area | Focus of Investigation | Key Findings and Directions |
| Medicinal Chemistry | Exploration of biological activities such as antimicrobial, antiviral, and anticancer effects. ontosight.ai | Potential to interact with biological targets and modulate cellular pathways. ontosight.ai Further studies are needed to fully elucidate its therapeutic potential. |
| Materials Science | Synthesis and characterization of novel sulfur-containing pyrazine derivatives for applications in areas like agriculture and functional materials. rsc.orgtandfonline.com | Development of compounds with specific properties, such as herbicidal activity. tandfonline.com Exploration of coordination chemistry for new material design. rsc.org |
| Synthetic Chemistry | Development of efficient and versatile synthetic routes to access a wider range of (ethylthio)pyrazine derivatives. tandfonline.comnih.gov | Establishment of methods for the controlled introduction of the ethylthio group and other substituents onto the pyrazine core. nih.gov |
| Analytical Chemistry | Detailed structural elucidation and purity assessment using advanced analytical techniques. ontosight.ai | Confirmation of molecular structures and properties using NMR, mass spectrometry, and other spectroscopic methods. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
65032-06-6 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-ethylsulfanylpyrazine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 |
InChI Key |
XOBSTMSWRISSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CN=C1 |
Origin of Product |
United States |
Occurrence and Biogeochemical Distribution of Pyrazine, Ethylthio
Natural Occurrence in Biological Systems
(Ethylthio)pyrazine has been identified in various biological systems, originating from microbial metabolic activities as well as being a metabolite in plants and animals.
Microorganisms, particularly bacteria, are known to synthesize a variety of pyrazine (B50134) compounds. nih.gov While the direct microbial synthesis of (ethylthio)pyrazine is not extensively detailed in the provided results, the biosynthesis of related alkylpyrazines by bacteria such as Bacillus subtilis is well-documented. researchgate.netnih.gov These bacteria utilize precursors like L-threonine and acetoin (B143602) to produce pyrazines. nih.gov The formation of pyrazines can also occur through the condensation of amino acids and sugars, a process that can be facilitated by microbial enzymes. nih.gov For instance, research has shown that 3-ethyl-2,5-dimethylpyrazine (B149181) can be produced from L-threonine by a bacterial operon. nih.gov The synthesis of various alkylpyrazines is possible by changing the types of aldehydes involved in the condensation reaction. nih.gov This suggests that microbial pathways could potentially produce (ethylthio)pyrazine if the appropriate sulfur-containing precursors are available.
| Microorganism | Type of Pyrazine Produced | Precursors |
|---|---|---|
| Bacillus subtilis | Alkylpyrazines (e.g., 2,5-dimethylpyrazine (B89654), tetramethylpyrazine) | L-threonine, Acetoin, Aminoacetone, D-glucose metabolites researchgate.netnih.gov |
| Cupriavidus necator | 3-ethyl-2,5-dimethylpyrazine | L-threonine, Acetaldehyde nih.gov |
| Pseudomonas fluorescens | 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine | 4-aminophenylalanine nih.gov |
Pyrazines are widely distributed in the plant and animal kingdoms, where they serve various physiological roles. researchgate.netresearchgate.net While specific details on (ethylthio)pyrazine as a direct plant or animal metabolite are not explicitly provided, the presence of various pyrazine derivatives in these systems is well-established. For instance, 2-ethylpyrazine (B116886) has been found in asparagus, chicory root oil, and fenugreek seed. thegoodscentscompany.com In animals, pyrazine derivatives are also present. For example, 2,5-dimethylpyrazine is a dominant flavor component in steamed crabs. nih.gov The metabolism of pyrazine derivatives in animals, primarily studied in rodents, involves oxidation of the side-chains and hydroxylation of the pyrazine ring, followed by conjugation and excretion. nih.gov
Presence in Food Systems and Processed Matrices
The occurrence of (ethylthio)pyrazine and related compounds is particularly significant in the context of food chemistry, where they are key contributors to the desirable aromas of many cooked and fermented products. nih.gov
Thermal processing, such as roasting, baking, and frying, is a major route for the formation of pyrazines in food. researchgate.net These reactions, primarily the Maillard reaction and Strecker degradation, involve the interaction of amino acids and reducing sugars at high temperatures. nih.gov (Ethylthio)pyrazine, along with other pyrazines, has been identified in a variety of thermally processed foods.
For example, pyrazines are crucial to the flavor of roasted cocoa beans and coffee. nih.govmdpi.com The roasting temperature and duration significantly impact the formation and concentration of different pyrazine compounds. nih.gov In cocoa, the ratio of tetramethylpyrazine to trimethylpyrazine is even used as an indicator of the degree of roasting. nih.gov Similarly, 2-ethylpyrazine has been identified in boiled beef, bread, coffee, and malt. thegoodscentscompany.com
| Food Product | Specific Pyrazine Compound(s) Identified | Processing Method |
|---|---|---|
| Roasted Cocoa Beans | Trimethylpyrazine, Tetramethylpyrazine, other alkylpyrazines nih.govnih.govdocumentsdelivered.com | Roasting |
| Roasted Coffee | Furans, Ketones, Pyrazines (including 2-ethyl-5-methylpyrazine (B82492), 2-ethyl-6-methylpyrazine) mdpi.com | Roasting |
| Boiled Beef | 2-Ethylpyrazine thegoodscentscompany.com | Boiling |
| Bread | 2-Ethylpyrazine thegoodscentscompany.com | Baking |
Fermentation is another significant pathway for the formation of pyrazines in food. nih.gov Various fermented products owe their characteristic flavors in part to the presence of these compounds. (Ethylthio)pyrazine and its analogs have been detected in a range of fermented foods.
For instance, tetramethylpyrazine has been found in fermented foods like soy sauce, vinegar, beer, and miso. nih.gov The microorganisms involved in the fermentation process play a crucial role in the production of these pyrazines. nih.gov In the context of alcoholic beverages, pyrazine compounds are important flavor components in Chinese liquors. researchgate.net While the direct detection of (ethylthio)pyrazine in these specific products is not explicitly mentioned in the provided search results, the general presence of sulfur-containing pyrazines in fermented products is known.
In many foods, the interplay between pyrazines and other sulfur compounds, such as thiols, sulfides, and thiazoles, creates a complex and characteristic flavor profile. researchgate.netnih.gov For example, in meat, the combination of pyrazines with sulfur-containing compounds like 2-methyl-3-furanthiol (B142662) is crucial for the development of the typical roasted aroma. acs.org The formation of these compounds is often linked, as the precursors for both pyrazines (amino acids) and many VSCs (sulfur-containing amino acids like cysteine and methionine) are present in the same food matrices. nih.gov The thermal or microbial degradation of these precursors leads to the simultaneous formation of a variety of aroma-active compounds, including (ethylthio)pyrazine. acs.org
Elucidation of Formation Mechanisms and Pathways
Maillard Reaction Pathways Leading to Substituted Pyrazines
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of flavor compounds, including substituted pyrazines. perfumerflavorist.comkoreascience.kr The generation of (ethylthio)-pyrazine via this pathway involves specific precursors that provide the necessary carbon, nitrogen, and sulfur atoms.
The formation of the pyrazine (B50134) ring fundamentally requires two nitrogen atoms and four carbon atoms. In the Maillard reaction, amino acids serve as the primary nitrogen source, while the sugar provides the carbon backbone. perfumerflavorist.com For sulfur-containing pyrazines like (ethylthio)-pyrazine, the presence of a sulfur-donating precursor is essential.
Key Precursors:
Nitrogen Source: Amino acids are the critical source of nitrogen.
Carbon Source: Reducing sugars (e.g., glucose, fructose, ribose) break down into reactive carbonyl species.
Sulfur Source: The sulfur-containing amino acid, particularly cysteine , is a crucial precursor for the formation of sulfur-containing volatile compounds, including thio-substituted pyrazines. acs.orgnih.gov Methionine is another important sulfur-containing amino acid involved in flavor generation. nih.govresearchgate.net The "ethyl" group in (ethylthio)-pyrazine likely originates from the carbon skeleton of other precursors or their degradation products.
Reaction Intermediates: The Maillard reaction proceeds through several stages, generating key intermediates that ultimately lead to pyrazine formation:
Amadori Rearrangement Product: The initial condensation of a reducing sugar and an amino acid forms an N-glycosylamine, which then rearranges to form an Amadori rearrangement product (ARP). nih.gov
α-Dicarbonyl Compounds: The degradation of the ARP and the sugar itself yields highly reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. nih.govnih.gov These are critical intermediates for pyrazine synthesis.
Strecker Degradation: The reaction between an α-dicarbonyl compound and an amino acid leads to the Strecker degradation of the amino acid. This process generates Strecker aldehydes and α-aminoketones, which are immediate precursors to the pyrazine ring. nih.gov
Sulfur-containing Intermediates: When cysteine participates in the reaction, it can degrade to release hydrogen sulfide (B99878) (H₂S), cysteamine, and other sulfur-containing fragments. nih.govnih.gov These reactive sulfur species can then incorporate into the forming heterocyclic structures. The formation of (ethylthio)-pyrazine likely involves the reaction of an ethyl-containing intermediate with a sulfur donor, or the reaction of an ethanethiol-like fragment with pyrazine precursors.
The proposed pathway involves the self-condensation of two α-aminoketone molecules to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring. The (ethylthio)- group is incorporated through the reaction of sulfur-containing intermediates with the pyrazine precursors or the dihydropyrazine ring itself.
The rate and profile of pyrazine formation during the Maillard reaction are significantly influenced by various process parameters, primarily temperature and pH.
Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. nih.gov Thermal degradation of reactants and intermediates becomes more pronounced, leading to a greater concentration of the necessary precursors like α-dicarbonyls and α-aminoketones. Most pyrazines, including sulfur-containing variants, are formed more readily at temperatures above 100°C. nih.gov
pH: The pH of the reaction medium plays a critical role in directing the reaction pathways.
Neutral to Alkaline pH: Generally favors the formation of pyrazines. researchgate.net Higher pH levels can increase the rate of enolization and fragmentation of sugars, leading to a higher yield of pyrazine precursors.
Acidic pH: Can favor the formation of other compounds like furans. researchgate.net The formation of sulfur-substituted furans and mercaptoketones from cysteine has been observed to be higher at acidic pH, while pyrazine formation can be inhibited. researchgate.netresearchgate.net
The table below summarizes the general influence of process parameters on the formation of pyrazines and related sulfur compounds in model systems.
Enzymatic and Microbial Biosynthetic Routes
Certain microorganisms, notably bacteria like Bacillus subtilis, are capable of producing substituted pyrazines through their metabolic activities. mdpi.commdpi.com While direct evidence for the microbial synthesis of (ethylthio)-pyrazine is not prominent, the well-studied pathways for alkylpyrazine biosynthesis provide a strong model for how such compounds could be formed.
The biosynthesis of several alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), is initiated by a key enzymatic reaction. researchgate.net
L-threonine-3-dehydrogenase (TDH): This enzyme has been identified as crucial in the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) in Bacillus subtilis. nih.govnih.gov TDH catalyzes the oxidation of the amino acid L-threonine to form an unstable intermediate, L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). researchgate.netnih.gov
This enzymatic step is the gateway to pyrazine formation, as it produces the essential α-aminoketone precursor that cannot be readily formed from L-threonine through non-enzymatic means under physiological conditions. While TDH's role is documented for L-threonine, it exemplifies how specific enzymes can generate the necessary building blocks for pyrazine rings from common metabolites. The formation of (ethylthio)-pyrazine would require an analogous enzymatic pathway that utilizes or generates sulfur-containing precursors.
For instance, in the TDH-initiated pathway, the intermediate L-2-amino-acetoacetate stands at a metabolic branch point. nih.gov
Pyrazine Pathway: L-2-amino-acetoacetate can spontaneously decarboxylate to aminoacetone, a direct precursor for 2,5-dimethylpyrazine. researchgate.netnih.gov
Competing Pathway: The enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) can cleave L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA, diverting the precursor away from pyrazine synthesis. nih.gov
Research has shown that inactivating the gene for the competing enzyme (KBL) can significantly improve the production of 2,5-dimethylpyrazine. researchgate.netnih.gov This demonstrates that metabolic engineering strategies, by redirecting metabolic flux towards the desired precursors, can enhance the yield of specific pyrazines. The efficient microbial synthesis of (ethylthio)-pyrazine would similarly depend on the microbial host's ability to generate and channel the required sulfur and ethyl-containing precursors while minimizing their consumption by competing pathways.
A fascinating aspect of microbial pyrazine synthesis is its chemoenzymatic nature, involving both enzyme-catalyzed and spontaneous, non-enzymatic steps. researchgate.net The pathway for 2,5-dimethylpyrazine formation is a prime example. researchgate.netnih.gov
Enzymatic Step: L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to L-2-amino-acetoacetate. nih.gov
Non-Enzymatic Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously (non-enzymatically) loses a carboxyl group to form aminoacetone. nih.gov
Non-Enzymatic Dimerization: Two molecules of aminoacetone are proposed to spontaneously condense to form a dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine). researchgate.netnih.gov
Non-Enzymatic Oxidation: The dihydropyrazine intermediate is then spontaneously oxidized to the final, stable aromatic compound, 2,5-dimethylpyrazine. researchgate.net
This sequence highlights that while an enzyme is needed to create the initial key precursor, the subsequent formation and aromatization of the pyrazine ring can occur spontaneously under physiological conditions. nih.govnih.gov Therefore, the biological synthesis of (ethylthio)-pyrazine would likely also rely on the non-enzymatic condensation and oxidation of appropriate sulfur-containing aminoketone precursors, once they have been formed through the cell's enzymatic machinery.
Formation of Sulfur-Containing Pyrazines: Specific Mechanisms
The characteristic roasted and savory flavors of many cooked foods are, in part, due to the presence of pyrazines. Among these, sulfur-containing pyrazines like (ethylthio)pyrazine contribute unique and potent aromas. Their formation is intricately linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.
Pathways Involving Sulfur-Containing Precursors
The primary route for the formation of (ethylthio)pyrazine involves the Maillard reaction, with sulfur-containing amino acids such as cysteine and methionine playing a crucial role. The degradation of these amino acids provides the necessary sulfur compounds that react with pyrazine intermediates.
The general mechanism for pyrazine formation begins with the condensation of an amino acid and a reducing sugar, leading to the formation of α-aminoketones through Strecker degradation. These aminoketones can then self-condense to form dihydropyrazines, which are subsequently oxidized to pyrazines.
For the incorporation of a sulfur-containing group, the thermal degradation of cysteine is a key step. This degradation can produce hydrogen sulfide (H₂S), methanethiol, and other volatile sulfur compounds. These reactive sulfur species can then interact with pyrazine precursors.
One proposed pathway for the formation of an ethylthio group involves the reaction of ethanethiol (B150549) (CH₃CH₂SH), a degradation product of sulfur-containing amino acids, with a dihydropyrazine intermediate. This reaction would involve the nucleophilic attack of the thiolate anion (CH₃CH₂S⁻) on the dihydropyrazine ring, followed by oxidation to form the stable (ethylthio)pyrazine.
The specific precursors and intermediates involved in these reactions are detailed in the table below:
| Precursor/Intermediate | Role in Formation of (Ethylthio)pyrazine |
| Cysteine | Primary source of sulfur. |
| Methionine | Another key sulfur-containing amino acid precursor. |
| Reducing Sugars (e.g., glucose) | Reacts with amino acids in the Maillard reaction. |
| Dicarbonyl Compounds (e.g., glyoxal, methylglyoxal) | Intermediates in the Maillard reaction that react with amino acids. |
| α-Aminoketones | Key intermediates formed from the Strecker degradation of amino acids. |
| Dihydropyrazines | Precursors to the final pyrazine ring. |
| Ethanethiol (Ethyl Mercaptan) | A likely reactive sulfur species that provides the ethylthio group. |
Research has shown that the presence of cysteine and glutathione (B108866) (a tripeptide containing cysteine) can significantly promote the formation of sulfur-containing volatile compounds during thermal processing. profpc.com.br
Mechanisms in Irradiated Food Systems (e.g., Radiolysis Products)
Food irradiation, a process used to preserve food and enhance safety, can also lead to the formation of various chemical compounds, including sulfur-containing pyrazines. The primary mechanism involves the radiolysis of food components, particularly the breakdown of molecules by ionizing radiation.
The radiolysis of sulfur-containing amino acids like cysteine and methionine is a critical initial step. researchgate.net Irradiation of these amino acids can generate a variety of reactive species, including sulfur-centered radicals. For instance, the radiolysis of cysteine can lead to the formation of cysteine sulfonic acid and cystine. nih.gov The radiolysis of methionine primarily yields methionine sulfoxide. nih.gov
While direct evidence for the formation of (ethylthio)pyrazine in irradiated foods is limited in the available research, it is plausible that radiolysis products of sulfur-containing amino acids could participate in subsequent reactions. The radiolytic degradation of amino acids containing an ethyl group in their side chain could potentially generate ethylthio radicals or ethanethiol. These reactive sulfur species could then react with pyrazine precursors or intermediates formed through concomitant Maillard-type reactions, which can be initiated by the reactive species generated during irradiation.
The table below summarizes the key radiolysis products from sulfur-containing amino acids:
| Amino Acid | Major Radiolysis Products |
| Cysteine | Cysteine sulfonic acid, Cysteine sulfinic acid, Cystine, Serine nih.gov |
| Methionine | Methionine sulfoxide, Methionine sulfone nih.gov |
Further research is necessary to fully elucidate the specific reaction pathways that lead to the formation of (ethylthio)pyrazine in irradiated food systems. However, the foundational knowledge of pyrazine chemistry and the radiolytic behavior of sulfur-containing precursors provides a strong basis for understanding its potential origins.
Advanced Synthetic Methodologies for Pyrazine, Ethylthio and Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes in conjunction with traditional chemical reactions to construct complex molecules. In the context of pyrazine (B50134) synthesis, this approach often involves the enzymatic generation of key precursors, which then undergo chemical condensation to form the pyrazine ring.
One notable strategy involves the use of enzymes like L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov These enzymes can convert L-threonine into aminoacetone and acetaldehyde. nih.gov These enzymatically produced intermediates then undergo a spontaneous chemical condensation reaction to form various alkylpyrazines. nih.gov While direct synthesis of (ethylthio)pyrazine via this specific enzymatic pathway has not been detailed, the principle can be extended. By engineering or identifying enzymes capable of producing sulfur-containing amino-carbonyl precursors, a chemoenzymatic route to (ethylthio)pyrazine could be envisioned.
The key advantage of this approach is the ability to form pyrazine precursors under mild, physiological conditions, which can then be chemically cyclized. This strategy allows for the synthesis of diverse pyrazine derivatives by simply varying the aldehyde substrate in the reaction mixture. nih.gov
Table 1: Examples of Alkylpyrazines Synthesized Chemoenzymatically
| Aldehyde Precursor | Resulting Pyrazine Derivative |
|---|---|
| Formaldehyde | 2,5-Dimethylpyrazine (B89654) |
| Acetaldehyde | 3-Ethyl-2,5-dimethylpyrazine (B149181) (EDMP) |
| Propionaldehyde | 2,5-Dimethyl-3-propylpyrazine |
| Butyraldehyde | 3-Butyl-2,5-dimethylpyrazine |
| Isovaleraldehyde | 3-Isobutyl-2,5-dimethylpyrazine |
| Benzaldehyde | 2,5-Dimethyl-3-phenylpyrazine |
Data derived from chemoenzymatic reactions using aminoacetone and various aldehydes. nih.gov
Chemical Synthesis Strategies
Traditional chemical synthesis remains a cornerstone for the production of pyrazines, offering a variety of robust and scalable methods.
Condensation and Ring Closure Reactions
The most classical and straightforward method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comresearchgate.net This reaction proceeds through a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netslideshare.net For the synthesis of an (ethylthio)- substituted pyrazine, this would involve a precursor molecule, such as an α-diketone or its equivalent, bearing an ethylthio group.
Various oxidizing agents, including copper(II) oxide and manganese oxide, are commonly used for the dehydrogenation of the dihydropyrazine intermediate. tandfonline.comresearchgate.net The reaction of α-diketones with 1,2-diaminoalkanes, followed by oxidation, is a well-established route to pyrazine derivatives. slideshare.net
Another approach involves the self-condensation of α-amino ketones. This biomimetic strategy mimics the natural formation of pyrazines and has been used for the total synthesis of various pyrazine alkaloids. nih.gov The synthesis typically involves the homodimerization of α-amino aldehydes followed by air oxidation to yield the 2,5-disubstituted pyrazine core. nih.gov
Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful tools for both the synthesis and functionalization of the pyrazine ring. rsc.org Catalytic systems employing copper-chromium, copper-zinc-chromium, and silver have been used for the synthesis of pyrazines from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.com
Palladium-catalyzed cross-coupling reactions are particularly valuable for introducing substituents onto a pre-formed pyrazine ring. rsc.orgnih.gov Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds, enabling the attachment of various alkyl and aryl groups. nih.govrsc.org For instance, a chloropyrazine can be coupled with an appropriate organoboron or organotin reagent to introduce a desired side chain. nih.govnih.gov A notable example is the synthesis of the bisindole alkaloid Alocasin A, which utilized a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole. nih.gov Similarly, nickel-catalyzed Kumada–Corriu cross-coupling has been effectively used to create trisubstituted pyrazines. nih.gov
Metal-organic frameworks (MOFs) have also emerged as effective catalysts. For example, [Cu2(BDC)2(BPY)] has been used to catalyze the synthesis of pyrazine derivatives in good yields. sciforum.net Furthermore, manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines, releasing hydrogen gas and water as the only byproducts. nih.gov
Green Chemistry Approaches to Pyrazine Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pyrazines. tandfonline.com Green chemistry principles focus on reducing waste, using safer solvents, and improving energy efficiency. rasayanjournal.co.in
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. tandfonline.comtandfonline.com Methodologies have been developed for the synthesis of pyrazine derivatives that are cost-effective and environmentally friendly. tandfonline.com These often involve using water as a solvent and employing catalysts that can be easily recovered and reused. rasayanjournal.co.innih.gov For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener process. nih.gov
Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net The use of reactive eutectic media, for instance, has enabled the rapid synthesis of poly(hydroxyalkyl)pyrazines under microwave irradiation. researchgate.net Furthermore, sustainable, atom-economical methods that use inexpensive starting materials and generate minimal byproducts are being explored, such as dehydrogenative coupling reactions that produce only hydrogen and/or water. nih.gov
Derivatization of Pyrazine Core Structures
A common strategy for synthesizing substituted pyrazines like (ethylthio)pyrazine involves the derivatization of a pre-existing pyrazine core. This approach allows for the late-stage introduction of the desired functional group.
A practical method for preparing thio-substituted pyrazines is the reaction of a mercaptopyrazine with an appropriate alkyl halide. For instance, 2-(allylthio)pyrazine (B1227732) derivatives have been synthesized by reacting 2-mercaptopyrazine (B1227527) with allylbromides. nih.gov This reaction is often facilitated by a base or a catalytic antioxidant in a suitable solvent like dimethylformamide (DMF). nih.gov A similar approach could be employed using an ethyl halide to produce (ethylthio)pyrazine.
Another route involves the reaction of a halopyrazine with a thiol. For example, 4-bromopyrazolo[1,5-a]pyrazines react with thiophenols in the presence of potassium carbonate in DMF to form 4-arylthiopyrazolo[1,5-a]pyrazines. researchgate.net This nucleophilic aromatic substitution provides a direct method for creating a carbon-sulfur bond on the pyrazine ring.
Table 2: Chemical Transformation Reactions on the Pyrazine Core imist.ma
| Reaction Type | Starting Material | Reagents | Product |
|---|---|---|---|
| Nitration | 3-hydroxypyrazine-2-carboxamide | HNO3, H2SO4 | 3-hydroxy-6-nitropyrazine-2-carboxamide |
| Acetylation | 3-amino-5-bromopyrazine-2-carboxamide | Acetic anhydride | 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate |
| Esterification | 3-aminopyrazine-2-carboxylic acid | Methanol, H2SO4 | Methyl 3-aminopyrazine-2-carboxylate |
| Amidation | 3-aminopyrazine-2-carboxylic acid | Aniline, Phenylalanine | 3-amino-N-phenylpyrazine-2-carboxamide |
Biotechnological Production and Fermentation Strategies
Biotechnological routes offer a sustainable alternative to chemical synthesis for producing flavor compounds, including pyrazines. These methods utilize microorganisms that can naturally produce pyrazines as part of their metabolism.
Several strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), are known to be effective producers of a range of alkylpyrazines. mdpi.com These bacteria can biosynthesize compounds such as 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. mdpi.com The production of these compounds can be significantly enhanced by supplementing the fermentation media with precursors like L-threonine and acetoin (B143602). mdpi.com
The biosynthetic pathway is not fully elucidated but is thought to involve the condensation of amino acid-derived intermediates. mdpi.com Different strains of B. subtilis exhibit different product profiles, indicating a genetic basis for the specific pyrazines produced. mdpi.com For example, one strain might predominantly produce 2,6-dimethylpyrazine, while another might specialize in producing tetramethylpyrazine. mdpi.com
While the direct microbial production of (ethylthio)pyrazine has not been widely reported, the potential exists. It could be achieved through the screening of novel microbial strains or by genetically engineering known pyrazine producers like B. subtilis. This would likely involve introducing genes for enzymes that can synthesize sulfur-containing precursors, which could then be incorporated into the pyrazine biosynthesis pathway.
Table 3: Pyrazine Production by Selected Bacillus subtilis Strains
| Strain | Major Pyrazine Products | Total Concentration (mg/L) |
|---|---|---|
| BcP21 | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), 2,3,5,6-tetramethylpyrazine | ~560 |
| BcP40 | Not specified | ~320 |
| BcP4 | 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | Not specified in mg/L |
Data from fermentation of B. subtilis strains isolated from natto. mdpi.com
Strain Selection and Genetic Engineering for Enhanced Yields
The microbial biosynthesis of pyrazines, including (ethylthio)pyrazine and its analogues, represents an environmentally conscious alternative to chemical synthesis. researchgate.net A critical initial step in developing a robust biosynthetic process is the selection of highly effective producer strains. nih.gov This often involves extensive screening of microorganisms known for their ability to produce a diverse range of volatile compounds.
Research has demonstrated that different strains of the same species can exhibit significantly different capabilities in both the types and quantities of pyrazines they produce. nih.gov For instance, screening studies of Bacillus subtilis cultures isolated from fermented soybeans (natto) have identified strains with distinct alkylpyrazine profiles. nih.govnih.gov Some strains may predominantly synthesize compounds like 2-methylpyrazine and 2,6-dimethylpyrazine, while others are more effective at producing 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.gov This inherent variability underscores the importance of targeted screening to isolate strains predisposed to synthesizing the desired pyrazine profile. researchgate.net
Once a promising natural producer is identified, genetic engineering techniques can be employed to further enhance yields. A primary strategy involves the overexpression of key enzymes in the pyrazine biosynthetic pathway. The enzyme L-threonine 3-dehydrogenase (TDH) has been identified as crucial for the synthesis of several alkylpyrazines, as it catalyzes the conversion of precursors like L-threonine. mdpi.comnih.gov By constructing recombinant strains of organisms like Bacillus licheniformis or Escherichia coli that overexpress the gene for TDH, researchers have achieved significantly higher product yields compared to wild-type or unmodified strains. mdpi.comnih.govnih.gov
Further metabolic engineering strategies include the modification or deletion of genes involved in competing metabolic pathways. This approach aims to redirect the flow of metabolic precursors towards the pyrazine synthesis pathway, thereby increasing the availability of building blocks for the target compound. nih.gov For example, knocking out genes responsible for degrading pyrazine precursors can prevent carbon loss to side reactions and boost the final product concentration. nih.gov
The table below summarizes findings from studies on analogue compounds, illustrating the impact of strain selection and genetic modification.
| Strain/Organism | Genetic Modification | Target Compound | Yield |
| Bacillus subtilis BcP4 | Wild-type (Screening selection) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | Total: 3261 µg/L nih.gov |
| Bacillus subtilis BcP21 | Wild-type (Screening selection) | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Total: 558 mg/L nih.gov |
| Bacillus licheniformis YC7 | Overexpression of mutant BlTDH (N157A) gene | 2,3,5-Trimethylpyrazine | 15.35 ± 1.51 mg/L mdpi.comnih.gov |
| Engineered Escherichia coli | Overexpression of TDH and NOX enzymes | 2,5-Dimethylpyrazine | 2897.30 mg/L nih.gov |
Optimization of Fermentation Conditions for Biosynthesis
Following the selection and potential genetic modification of a producer strain, the optimization of fermentation conditions is a crucial step to maximize the yield of Pyrazine, (ethylthio)- and its analogues. nih.gov The physical and chemical environment of the fermentation process significantly influences microbial metabolism and, consequently, the production of the target compound. Key parameters that are typically optimized include substrate concentration, temperature, pH, and fermentation time. mdpi.comnih.gov
The availability and ratio of precursors are fundamental to the synthesis of pyrazines. L-threonine is a known precursor for many alkylpyrazines, and supplementing the fermentation medium with it can induce production. mdpi.com Studies have shown that the ratio of substrates can have a significant effect on the final yield. mdpi.comnih.gov For recombinant strains where gene expression is controlled by an inducible promoter, the concentration of the inducing agent (e.g., IPTG) is another critical factor to optimize. mdpi.comnih.gov
Physical parameters must be carefully controlled to ensure optimal enzyme activity and cell viability. Temperature, in particular, has a profound impact, as the enzymes involved in the biosynthetic pathway have optimal temperature ranges for their activity. nih.gov For example, in one study on 2,5-dimethylpyrazine, the optimal reaction temperature was found to be 40°C. nih.gov Similarly, the initial pH of the culture medium can influence nutrient uptake and metabolic processes, with an initial pH of 8.0 being optimal in the same study. nih.gov The duration of the fermentation is also a key variable; yields are monitored over time to determine the point of maximum production before product degradation or cell death becomes significant. mdpi.comnih.gov
To efficiently navigate the complex interactions between these variables, statistical methods such as the Box-Behnken design for response surface methodology are often employed. mdpi.commdpi.com This approach allows researchers to model the effects of multiple variables simultaneously and identify the optimal conditions more effectively than single-factor experiments. mdpi.com Through such optimization, the yield of pyrazines can be dramatically increased. mdpi.com
The table below presents optimized fermentation conditions from research on analogous pyrazine compounds.
| Target Compound | Strain | Key Optimized Parameters | Resulting Yield |
| 2,3,5-Trimethylpyrazine | Recombinant Bacillus licheniformis | Substrate ratio: 1:2, IPTG concentration: 1.0 mM, Fermentation time: 4 days | 44.52 ± 0.21 mg/L mdpi.comnih.gov |
| 2,5-Dimethylpyrazine | Engineered Escherichia coli | Substrate (L-threonine): 14 g/L, Temperature: 40 ℃, Initial pH: 8.0, Time: 24 h | 2897.30 mg/L nih.gov |
| 2,3,5-Trimethylpyrazine | Bacillus amyloliquefaciens LC-6 | Temperature: 37°C, Water addition: 39 mL (solid-state fermentation) | 0.446 ± 0.052 mg/g mdpi.com |
Role in Flavor and Aroma Chemistry: Mechanisms of Sensory Perception
Contribution to Complex Aroma Profiles in Food Systems
Pyrazine (B50134), (ethylthio)- and related alkylthiopyrazines are potent aroma compounds that contribute significantly to the flavor profiles of a wide variety of thermally processed foods. Their presence is largely a result of the Maillard reaction, a chemical reaction between amino acids (particularly sulfur-containing ones like cysteine and methionine) and reducing sugars that occurs during cooking.
These compounds are instrumental in creating the desirable savory, roasted, and meaty notes that characterize foods such as roasted coffee, grilled meats, baked bread, and roasted nuts. The combination of the pyrazine ring, typically associated with nutty and roasted aromas, and the sulfur component, known for savory and meaty characteristics, results in a complex and powerful flavor profile. adv-bio.comnih.gov While many pyrazines contribute a general roasted or nutty character, the inclusion of a sulfur-containing substituent like an ethylthio group imparts a specific savory depth. adv-bio.com This makes them crucial in replicating a natural cooked flavor in food products, enhancing flavors that may be lost during processing, and adding body and complexity to sauces, condiments, and prepared meals. adv-bio.com
Specific foods where sulfur-containing pyrazines are key contributors to the aroma profile include:
Roasted Meats: The reaction between cysteine and sugars during roasting generates these compounds, which are essential for the characteristic savory and roasted meat aroma.
Coffee: The roasting of coffee beans initiates Maillard reactions and Strecker degradations that produce a variety of pyrazines, including those with sulfur substituents, contributing to the deep, roasted aroma of the final beverage. researchgate.net
Structure-Aroma Relationship of Ethylthio-Substituted Pyrazines
The specific aroma character and potency of a pyrazine molecule are dictated by the nature and position of the substituent groups on its core ring structure. The introduction of an ethylthio- group has a profound impact on its sensory properties.
Odor Threshold: Sulfur-containing compounds are known for their exceptionally low odor thresholds, meaning they can be detected by the human nose at very low concentrations. nih.govresearchgate.net Research on various pyrazine derivatives has shown that alkylthiopyrazines are among the more potent classes. A comprehensive study of 46 different pyrazines found that their odor thresholds in water varied significantly, from as high as 6.00 ppm for an alkylpyrazine to as low as 0.00001 ppm for an alkoxypyrazine. researchgate.net Alkylthiopyrazines fall within this wide range and are generally considered to be highly potent. Furthermore, studies have indicated that replacing smaller alkyl groups (like methyl) with larger ones (like ethyl) on the pyrazine ring can significantly lower the odor threshold, thereby increasing the compound's aroma impact. researchgate.net
Aroma Profile: The ethylthio- group distinctly shapes the aroma profile. While simple alkylpyrazines are often described as nutty, roasted, or earthy, the addition of the sulfur moiety introduces savory, meaty, and sometimes burnt or sulfury notes. adv-bio.comthegoodscentscompany.com The specific character can be further modified by the presence of other alkyl groups on the pyrazine ring.
| Compound Name | Aroma/Flavor Descriptors |
|---|---|
| 2-Ethyl-3-(methylthio)pyrazine | Nutty, roasted, earthy, savory chemimpex.com |
| 2,5-dimethyl-3-ethylthio-pyrazine | Burnt thegoodscentscompany.com |
| General Alkylpyrazines | Nutty, chocolate, savory, roasted cocoa adv-bio.comresearchgate.net |
| General Alkoxy Pyrazines | Nutty, green bell pepper, tomato adv-bio.com |
| General Sulfur Compounds | Savory, meaty, roasted adv-bio.com |
Interactions with Other Volatile Compounds in Flavor Matrices
Chemical and Matrix Interactions: Within the food system, the release of Pyrazine, (ethylthio)- from the matrix (e.g., fats, proteins, carbohydrates) into the headspace so it can be smelled is a critical step. Its volatility and partitioning behavior are influenced by its chemical structure and the composition of the food. Furthermore, sulfur-containing compounds are often chemically labile and can react with other components, such as aldehydes and ketones, which are also formed during the Maillard reaction. These interactions can lead to the formation of new aroma compounds or alter the stability and release of the original pyrazine. The presence of sulfur-containing precursors like cysteine has been shown to promote the formation of both pyrazines and other sulfurous volatiles, indicating a synergistic relationship at the formation stage. acs.org
Biochemical Interactions and Biological Activities of Pyrazine, Ethylthio
Participation in Metabolic Pathways and Detoxification Processes
The metabolic fate of pyrazine (B50134) derivatives, particularly those with sulfur-containing substituents like (ethylthio)pyrazine, involves several key detoxification pathways. The body primarily processes these compounds to increase their water solubility, facilitating their excretion. General metabolic routes for pyrazines include side-chain oxidation, ring hydroxylation, and subsequent conjugation before elimination via urine inchem.org.
A closely related analogue, 2-(allylthio)pyrazine (B1227732) (2-AP), has been studied for its significant effects on hepatic detoxification systems. Research in rat models demonstrates that 2-AP is an effective inducer of phase II detoxification enzymes, which are crucial for neutralizing harmful electrophilic compounds and carcinogens nih.gov. Specifically, 2-AP administration leads to an increase in the gene expression and protein levels of microsomal epoxide hydrolase (mEH) and major glutathione (B108866) S-transferases (GSTs), including rGSTA2/3/5 and rGSTM1/2 nih.govnih.gov. The induction of these enzymes enhances the body's capacity to detoxify reactive metabolites, for example, by increasing the excretion of glutathione-conjugated aflatoxin B1 nih.gov.
The mechanism underlying this enzyme induction appears to be linked to the generation of reactive oxygen species (ROS) nih.govnih.gov. Studies have shown that depleting glutathione (GSH) with buthionine sulfoximine (B86345) before treatment with 2-AP results in a greater increase in detoxifying enzyme mRNA levels. Conversely, treatment with the antioxidant cysteine prevents these increases, suggesting that metabolic intermediates or ROS produced from 2-AP are involved in signaling for the upregulation of these protective enzymes nih.gov. This process enhances the clearance of toxic substances and is a key component of the compound's chemoprotective effects nih.gov.
Molecular Mechanisms of Antimicrobial Activity
Alkyl-substituted pyrazines are recognized for their antimicrobial properties, which stem from their ability to interfere with essential microbial structures and functions nih.govnih.gov.
Pyrazine derivatives can compromise the structural integrity of bacterial cells through multiple mechanisms. Studies on the volatile pyrazine compound 2,5-bis(1-methylethyl)-pyrazine reveal a concentration-dependent effect on cellular targets. At high concentrations, the compound elicits a strong DNA damage response in bacteria nih.gov. In vitro experiments with 2-(allylthio)pyrazine have shown it can effectively reduce the conversion of supercoiled DNA to the open circular form, indicating a protective effect against certain types of DNA degradation nih.gov.
At lower concentrations, the primary mechanism of antimicrobial action shifts to the cell envelope. The volatile 2,5-bis(1-methylethyl)-pyrazine was found to induce a cell-wall damage response nih.gov. The bacterial cell wall, a critical structure for maintaining cell shape and resisting osmotic stress, is a known target for many antimicrobial agents mdpi.com. Disruption of its synthesis or integrity can lead to pronounced morphological changes, such as the formation of bulges, and eventual cell lysis researchgate.netaps.org. The activity of 2,5-bis(1-methylethyl)-pyrazine against the cell wall was further confirmed using a general toxicity reporter assay in an E. coli strain defective in peptidoglycan turnover nih.gov.
Transcriptome analysis of pathogens exposed to the related compound 2-ethyl-5-methylpyrazine (B82492) revealed diverse modes of action. This analysis showed that the volatile compound significantly downregulated genes associated with crucial cellular functions, including ribosome synthesis, spore development, cell membrane synthesis, and mitochondrial function nih.gov. This broad impact on cellular physiology, from protein synthesis to energy production and structural maintenance, underlies its potent inhibitory effect on both mycelial growth and spore germination nih.gov.
Enzyme-Ligand Interactions and Biochemical Modulations
The pyrazine ring is a versatile scaffold for interacting with biological macromolecules, particularly proteins and enzymes nih.govresearchgate.net. Due to its heteroaromatic nature, the pyrazine moiety can participate in both polar interactions through its nitrogen atoms and nonpolar interactions via its aromatic ring system nih.govresearchgate.net. The most common interaction is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor nih.gov.
Studies on 2-(allylthio)pyrazine (2-AP) have identified specific enzyme-ligand interactions that result in significant biochemical modulation. This compound is an effective inhibitor of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of numerous procarcinogens and toxicants nih.gov. By inhibiting CYP2E1, 2-AP reduces the formation of toxic metabolites, such as aflatoxin B1-8,9-epoxide nih.gov.
Simultaneously, as discussed in section 6.1, 2-AP acts as an inducer of key phase II detoxification enzymes, including microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) nih.govnih.gov. This dual activity—inhibiting activating enzymes while inducing detoxifying enzymes—represents a potent biochemical modulation that shifts the metabolic balance toward the inactivation and clearance of harmful substances nih.gov.
| Enzyme | Interaction with 2-(allylthio)pyrazine | Biochemical Outcome | Reference |
| Cytochrome P450 2E1 (CYP2E1) | Inhibition of catalytic activity and protein expression | Decreased metabolic activation of carcinogens | nih.gov |
| Microsomal Epoxide Hydrolase (mEH) | Induction of gene expression | Enhanced detoxification of electrophiles | nih.gov |
| Glutathione S-Transferases (GSTs) | Induction of gene expression | Increased conjugation and excretion of toxins | nih.govnih.gov |
Structure-Activity Relationships in Biological Systems
The biological activity of pyrazine derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the pyrazine ring. Structure-activity relationship (SAR) analysis helps to clarify how specific structural features influence pharmacological effects nih.gov.
A study on a series of 5-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives, which contain the (ethylthio)pyrazine core, provided key insights into their activity as bacterial efflux pump inhibitors (EPIs) in Staphylococcus aureus nih.govtandfonline.com. Efflux pumps are a major mechanism of multidrug resistance in bacteria. The study revealed that the bioisosteric replacement of a quinoxaline (B1680401) nucleus with a thieno[3,2-e]pyrazine nucleus led to a significant increase in EPI activity. Specifically, the pyrrolo[1,2-a]thieno[3,2-e]pyrazine compound exhibited higher potency than its direct pyrrolo[1,2-a]quinoxaline (B1220188) analogue, highlighting the favorable contribution of the sulfur-containing thiophene (B33073) fused to the pyrazine ring nih.govtandfonline.com.
Further SAR findings from this study demonstrated the influence of other substituents:
Substituents on the Pyrroloquinoxaline Ring: Methoxy-substituted compounds were more potent EPIs than the unsubstituted or chlorinated derivatives nih.gov.
Alkylamino Group: Replacing the N,N-diethylamino group with a pyrrolidine (B122466) ring enhanced EPI activity, whereas replacement with a piperidine (B6355638) moiety reduced activity nih.gov.
| Base Structure | Modification | Biological Activity (EPI) | Reference |
| Pyrrolo[1,2-a]quinoxaline | Replaced with Pyrrolo[1,2-a]thieno[3,2-e]pyrazine | Increased | nih.govtandfonline.com |
| Unsubstituted Pyrroloquinoxaline | Addition of Methoxy group | Increased | nih.gov |
| Unsubstituted Pyrroloquinoxaline | Addition of Chlorine atom | Decreased | nih.gov |
| N,N-diethylamino side chain | Replaced with Pyrrolidine | Increased | nih.gov |
| N,N-diethylamino side chain | Replaced with Piperidine | Decreased | nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical first step to remove interfering substances and concentrate the target analyte, (ethylthio)pyrazine, prior to instrumental analysis. nih.gov The choice of extraction technique is dependent on the sample's physical and chemical properties. researchgate.net
Liquid-Liquid Extraction (LLE) is a conventional method that partitions compounds based on their relative solubilities in two immiscible liquid phases. For pyrazines, this often involves extraction from an aqueous sample into an organic solvent like dichloromethane. mdpi.com While effective, LLE can be time-consuming and require significant volumes of organic solvents. embrapa.br
Solid-Phase Extraction (SPE) offers an alternative with several advantages, including reduced solvent consumption, higher sample throughput, and improved reproducibility. embrapa.brmdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix interferences are washed away. Subsequently, the analyte is eluted with a small volume of an appropriate solvent. For the extraction of pyrazines and other heterocyclic compounds, sorbents like silica-based C18 are commonly used. embrapa.brmdpi.com
Table 1: Comparison of LLE and SPE for Pyrazine (B50134) Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Solvent Usage | High | Low |
| Selectivity | Moderate | High (depends on sorbent) |
| Automation | Difficult | Easily automated |
| Common Application | General purpose extraction | Trace analyte concentration from complex samples |
Microextraction techniques have gained prominence due to their efficiency, minimal solvent use, and integration of sampling and preconcentration into a single step. nih.gov Solid-Phase Microextraction (SPME) is a particularly powerful and widely used solvent-free technique for analyzing volatile compounds like (ethylthio)pyrazine. nih.gov
In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME (HS-SPME) is especially suitable for complex solid or liquid matrices, as it prevents non-volatile components from contaminating the fiber and the analytical instrument. nih.gov The selection of the fiber coating is crucial for efficient extraction; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed for broad-range volatile analysis, including pyrazines. nih.gov Factors such as extraction time, temperature, and sample agitation must be optimized to achieve maximum sensitivity and reproducibility. nih.gov A newer development, SPME-Arrow, features a larger extraction phase volume, providing higher extraction efficiency and sensitivity compared to traditional SPME fibers. researchgate.net
Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Oil Matrix
| Parameter | Optimized Condition |
|---|---|
| Fiber Coating | PDMS/DVB/CAR (120 µm x 20 mm) |
| Pre-incubation Temperature | 80 °C |
| Extraction Temperature | 50 °C |
| Extraction Time | 50 min |
Data sourced from a study on flavor compounds in oils. nih.gov
Chromatographic Separation Techniques
Chromatography is essential for separating (ethylthio)pyrazine from other volatile and semi-volatile compounds present in the extract. Both gas and liquid chromatography are utilized, with the choice depending on the analyte's properties and the complexity of the sample.
Gas chromatography (GC) is the predominant technique for the analysis of volatile pyrazines. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.gov The separation is achieved on a capillary column, where compounds are partitioned between a gaseous mobile phase (typically helium) and a liquid stationary phase coated on the column wall.
The selection of the GC column's stationary phase is critical for resolving complex mixtures. For pyrazines, moderately polar to polar columns, such as those with polyethylene (B3416737) glycol (wax-type) stationary phases (e.g., SUPELCOWAX® 10, TG-Wax), are frequently used to achieve excellent separation. mdpi.com The identification of specific isomers can be challenging as they often produce very similar mass spectra. In such cases, comparison of gas chromatographic retention indices (RIs) on different stationary phases is a crucial tool for unambiguous identification. nih.gov
Table 3: Example GC Parameters for Pyrazine Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to Mass Spectrometer (GC-MS) |
| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min |
| Injection Mode | Splitless |
| Detector | Ion Trap Mass Spectrometer |
Parameters from an analysis of pyrazines in peanut butter.
While GC is more common for volatile analysis, liquid chromatography (LC) offers a viable alternative, particularly for liquid samples or when derivatization is not desired. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have been successfully applied to the quantification of pyrazines in various matrices. nih.govsielc.com
Separation is typically performed using reverse-phase columns, such as a BEH C18 column. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency for MS detection. nih.govsielc.com UPLC systems, utilizing smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com
Table 4: Example UPLC Method Parameters for Pyrazine Quantification
| Parameter | Condition |
|---|---|
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection | Electrospray Ionization (ESI) in positive mode |
Parameters from a study on pyrazines in Baijiu. nih.gov
Spectrometric Detection and Identification
Mass Spectrometry (MS) is the definitive detection method for the identification and quantification of (ethylthio)pyrazine following chromatographic separation. nih.gov In GC-MS, electron ionization (EI) is the most common ionization source, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for a specific compound. nist.gov This mass spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, for identification. nih.govnist.gov
For highly complex samples or when very low detection limits are required, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In this technique, a specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise. nih.gov High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the molecule and its fragments, further aiding in positive identification. nih.gov
Mass Spectrometry and Tandem Mass Spectrometry Approaches
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of volatile pyrazine derivatives. jconsortium.com The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and various fragment ions.
For (ethylthio)pyrazine, electron ionization (EI) would likely lead to a distinct fragmentation pattern. Key fragmentation pathways would be expected to include:
Alpha-cleavage: Fission of the C-S bond, leading to the loss of an ethyl radical (•CH₂CH₃) or a thioethyl radical (•SCH₂CH₃).
McLafferty Rearrangement: If applicable, though less common for this structure.
Ring Fragmentation: Cleavage of the pyrazine ring itself, a characteristic feature for N-heterocyclic compounds, which can result in various smaller charged fragments. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation and is essential for differentiating isomers and analyzing complex mixtures. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of (ethylthio)pyrazine) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. uab.edu This technique is invaluable for developing highly selective quantitative methods. nih.gov The fragmentation patterns observed in MS/MS studies are influenced by the structure of the precursor ion and the collision energy applied. nih.gov
Predicted mass spectrometric data for various adducts of (ethylthio)pyrazine, crucial for high-resolution mass spectrometry and tandem MS analysis, can be calculated to aid in identification.
Table 1: Predicted Mass Spectrometric Data for 2-(Ethylthio)pyrazine Adducts
This table presents theoretically calculated values to illustrate the data generated in mass spectrometry analysis.
| Adduct Type | Formula | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M+H]⁺ | [C₆H₉N₂S]⁺ | 141.0532 |
| [M+Na]⁺ | [C₆H₈N₂SNa]⁺ | 163.0351 |
| [M+K]⁺ | [C₆H₈N₂SK]⁺ | 178.9910 |
Olfactometry-Coupled Gas Chromatography for Sensory Analysis
Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of GC with human sensory perception. imreblank.chreading.ac.uk As the separated chemical compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained sensory panelist can detect and describe any odor-active compounds. colostate.edu
While specific GC-O data for (ethylthio)pyrazine is not extensively published, related alkyl- and thio-pyrazines are well-known for their potent roasted, nutty, coffee, and meaty aromas. GC-O analysis would be the definitive method to characterize the specific odor quality and sensory impact of (ethylthio)pyrazine.
Table 2: Illustrative GC-O Analysis Data for Key Odorants in a Roasted Flavoring
This table is a representative example of data obtained from a GC-O analysis and is for illustrative purposes only.
| Compound | Retention Index (RI) | Odor Descriptor | Flavor Dilution (FD) Factor |
|---|---|---|---|
| 2,5-Dimethylpyrazine (B89654) | 1095 | Roasted, nutty | 256 |
| Trimethylpyrazine | 1155 | Roasted coffee, cocoa | 1024 |
| (Ethylthio)pyrazine | 1280 (Hypothetical) | Roasted, nutty, savory | 512 (Hypothetical) |
| 2-Furfurylthiol | 1310 | Roasted coffee | 4096 |
Application of Other Spectroscopic Techniques
Besides mass spectrometry, other spectroscopic techniques are vital for the unambiguous structural elucidation of (ethylthio)pyrazine.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. hilarispublisher.com The IR spectrum of (ethylthio)pyrazine would exhibit characteristic absorption bands corresponding to C-H stretching and bending of the aromatic ring and the alkyl chain, C=N stretching of the pyrazine ring, and C-S stretching of the thioether group. hilarispublisher.comcore.ac.uk
Table 3: Expected Spectroscopic Characteristics for 2-(Ethylthio)pyrazine
This table summarizes the theoretical spectroscopic features based on the compound's structure and general principles of spectroscopy.
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | ~8.0-8.5 ppm (3H, aromatic protons); ~3.2 ppm (2H, quartet, -S-CH₂-); ~1.4 ppm (3H, triplet, -CH₃) |
| ¹³C NMR | Chemical Shifts (δ) | ~140-155 ppm (aromatic carbons); ~25-30 ppm (-S-CH₂-); ~14 ppm (-CH₃) |
| IR | Vibrational Frequencies (cm⁻¹) | ~3050-3100 (Aromatic C-H stretch); ~2850-2970 (Aliphatic C-H stretch); ~1500-1580 (C=N/C=C ring stretch); ~650-750 (C-S stretch) |
Quantitative Analysis and Method Validation for Trace Detection
Accurate quantification of (ethylthio)pyrazine, often present at trace levels (ng/L or µg/kg) in food and beverages, requires highly sensitive and selective analytical methods. nih.gov Gas chromatography (GC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for this purpose. nih.gov
The use of MS/MS operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity. nih.gov This involves monitoring a specific fragmentation transition, from a precursor ion to a product ion, that is unique to the target analyte. This approach minimizes interference from the sample matrix, allowing for reliable detection and quantification at very low concentrations. For robust quantification, a stable isotope-labeled internal standard, such as deuterium-labeled (ethylthio)pyrazine, is often employed in a technique known as a stable isotope dilution assay (SIDA). researchgate.net
Before a method can be used for routine analysis, it must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte, typically demonstrated by a calibration curve with a high coefficient of determination (R² ≥ 0.99). nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percentage recovery. nih.gov
Precision (RSD): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as the relative standard deviation (RSD). nih.gov
Table 4: Typical Method Validation Parameters for UPLC-MS/MS Analysis of a Trace Pyrazine
This table presents a representative set of validation data for a quantitative analytical method, based on published methods for similar analytes.
| Parameter | Typical Performance Metric |
|---|---|
| Linearity Range | 0.1 - 100 µg/L |
| Coefficient of Determination (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Accuracy (Recovery %) | 85 - 110% |
Computational and Theoretical Investigations of Pyrazine, Ethylthio
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like (ethylthio)pyrazine. nih.govmdpi.com DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying the ground state geometries and electronic properties of medium-sized organic molecules. mostwiedzy.pl For investigating excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov
The electronic structure of (ethylthio)pyrazine is characterized by the interplay between the electron-deficient pyrazine (B50134) ring and the electron-donating ethylthio substituent. DFT calculations can provide a detailed picture of this electronic landscape.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. For alkylthiopyrazines, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyrazine ring's π-system, while the LUMO is typically a π* orbital of the pyrazine ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com
Studies on related sulfur-containing heterocycles suggest that the presence of the sulfur atom raises the HOMO energy level, making the molecule more susceptible to oxidation compared to its non-sulfur-containing counterparts. researchgate.net The ethyl group, being an electron-donating group, would further influence these energy levels.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For (ethylthio)pyrazine, the MEP would likely show negative potential (red regions) around the nitrogen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The sulfur atom and the aromatic protons would exhibit regions of positive potential (blue regions), suggesting susceptibility to nucleophilic attack. mdpi.com
Below is a hypothetical data table of FMO energies for (ethylthio)pyrazine and a related compound, 2-methyl-3-(methylthio)pyrazine, based on typical DFT calculation results for similar molecules.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazine, (ethylthio)- | -8.50 | -1.20 | 7.30 |
| 2-Methyl-3-(methylthio)pyrazine | -8.65 | -1.15 | 7.50 |
Note: The values in this table are illustrative and based on general trends observed in related pyrazine derivatives. Specific computational studies on (ethylthio)pyrazine are required for precise values.
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. nih.govscirp.org For (ethylthio)pyrazine, key vibrational modes would include the pyrazine ring stretching and bending vibrations, C-H stretching and bending of the ethyl group, and vibrations involving the C-S bond. researchgate.netgre.ac.uk
Conformational Analysis: The ethylthio group introduces conformational flexibility to the molecule due to rotation around the C-S and C-C single bonds. nih.gov Computational methods can be used to explore the potential energy surface and identify the most stable conformers. The relative energies of different conformers can provide insights into the molecule's preferred shape in the gas phase or in solution. It is expected that the most stable conformer would have a staggered arrangement of the ethyl group to minimize steric hindrance.
A hypothetical table of calculated vibrational frequencies for a prominent functional group in (ethylthio)pyrazine is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| Pyrazine Ring Breathing | ~1015 | Symmetric stretching of the pyrazine ring |
| C-S Stretch | ~700 | Stretching of the carbon-sulfur bond |
| CH₂ Scissoring | ~1450 | Bending vibration of the methylene (B1212753) group |
Note: These are approximate frequency ranges and would require specific DFT calculations for accurate prediction.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of (ethylthio)pyrazine and its interactions with other molecules over time. researchgate.net These simulations can provide insights into its behavior in different environments, such as in solution or interacting with biological macromolecules. nih.gov
MD simulations could be employed to study the solvation of (ethylthio)pyrazine in various solvents, revealing details about the solvent structure around the molecule and the dynamics of solute-solvent interactions. Furthermore, if (ethylthio)pyrazine were to be investigated for its interaction with a biological target, MD simulations could be used to explore its binding mode, stability within the binding site, and the key intermolecular interactions involved. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov For pyrazine derivatives, QSAR models have been developed to predict properties such as odor thresholds and biological activities. ijournalse.org
A study on the odor thresholds of a series of 78 pyrazine derivatives used DFT-calculated electronic and quantum chemical descriptors to build a 2D-QSPR (Quantitative Structure-Property Relationship) model. ijournalse.org The model, developed using Multiple Linear Regression (MLR), successfully predicted the odor thresholds, indicating that variations in odor properties are dependent on the chemical structure, including the type and position of substituents on the pyrazine ring. ijournalse.org Descriptors such as molecular weight, polarizability, and electronic parameters were likely important in these models.
For (ethylthio)pyrazine, a QSAR model could be developed to predict its flavor profile or potential biological activity by including it in a dataset of related pyrazine compounds with known properties. The descriptors for such a model would likely include steric parameters for the ethylthio group, electronic parameters reflecting the influence of the sulfur atom, and topological indices.
Analysis of Noncovalent Interactions and Supramolecular Assemblies
Noncovalent interactions play a crucial role in determining the crystal packing of molecules and their interactions in biological systems. iisc.ac.in The (ethylthio)pyrazine molecule possesses several features that can participate in a variety of noncovalent interactions.
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors.
π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems.
Sulfur-involved Interactions: The sulfur atom in the ethylthio group can participate in several types of noncovalent interactions, including S···π interactions and chalcogen bonding. researchgate.netsoton.ac.ukrsc.org These interactions, where the sulfur atom acts as an electrophilic or nucleophilic center, can be significant in directing supramolecular assembly and molecular recognition. iisc.ac.inmdpi.com
Computational studies on sulfur-containing heterocycles have highlighted the importance of these interactions in stabilizing molecular conformations and crystal structures. rsc.org The interplay of these various noncovalent forces would dictate the formation of supramolecular assemblies of (ethylthio)pyrazine in the solid state. rsc.orgresearchgate.net
Future Perspectives and Emerging Research Avenues
Elucidation of Undiscovered Formation Pathways
The primary known route for the formation of (ethylthio)pyrazine is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing. perfumerflavorist.comkoreascience.kr Specifically, the presence of sulfur-containing amino acids, such as cysteine, is crucial for the development of sulfur-substituted pyrazines. nih.gov Future research is poised to explore the nuances of these pathways with greater precision.
Key areas of investigation include:
Precursor Interactions: Detailed studies are needed to understand how different precursors, beyond simple sugars and amino acids, influence the yield and formation of (ethylthio)pyrazine. This includes investigating the role of more complex carbohydrates and peptides, particularly those containing lysine, which have been shown to generate significant amounts of pyrazines. nih.gov
Reaction Conditions: While high temperatures are known to drive the Maillard reaction, future work will likely focus on the impact of other processing parameters such as pH, water activity, and pressure. Understanding these influences can lead to more controlled and targeted flavor generation during food processing.
Alternative Pathways: Research may uncover alternative or complementary formation pathways outside of the traditional Maillard reaction, such as those initiated by microbial metabolism or enzymatic activity during fermentation processes. The interaction between thermally degraded sulfur-containing compounds like glutathione (B108866) and secondary products could also reveal novel formation routes. acs.org
A deeper understanding of these formation mechanisms will enable food scientists to better predict and control the development of the specific roasted and savory flavor notes associated with (ethylthio)pyrazine.
Development of Novel Biocatalytic and Sustainable Synthesis Routes
The increasing demand for natural flavor ingredients has spurred research into alternatives to traditional chemical synthesis. Biocatalysis and microbial fermentation represent promising, environmentally friendly avenues for the production of (ethylthio)pyrazine. mdpi.com
Emerging research in this area focuses on:
Enzymatic Synthesis: The development of chemoenzymatic processes offers a highly specific and efficient method for producing pyrazines. nih.gov Future work could involve engineering enzymes or identifying novel biocatalysts capable of constructing the (ethylthio)pyrazine molecule from simple, renewable precursors. Green synthesis techniques, such as using lipases in continuous-flow systems, are already being developed for other pyrazine (B50134) derivatives and could be adapted for this purpose. rsc.org
Microbial Fermentation: Screening and genetic engineering of microorganisms, such as Bacillus subtilis, are being explored for the biosynthesis of various alkylpyrazines. mdpi.com A key future goal is to identify or develop microbial strains that can efficiently produce sulfur-containing pyrazines by providing them with appropriate sulfur-based substrates in the fermentation medium.
Sustainable Precursors: Research will also focus on utilizing sustainable and cost-effective raw materials, such as agricultural side-streams rich in sugars and amino acids, as feedstocks for these biocatalytic processes.
These sustainable synthesis routes would not only meet the demand for "natural" labeling but also reduce the environmental footprint associated with conventional chemical manufacturing.
Advanced Understanding of Biochemical and Molecular Interactions
The potent sensory impact of (ethylthio)pyrazine is a direct result of its interaction with human olfactory receptors. A more profound understanding of these biochemical and molecular interactions is a critical frontier in flavor science.
Future research will likely concentrate on:
Receptor Identification and Characterization: Identifying the specific olfactory receptors that bind to (ethylthio)pyrazine and other sulfur-containing volatiles. Humans are known to have a high sensitivity to many nitrogen and sulfur compounds, suggesting specialized receptors. ariellejohnson.com Elucidating the binding affinities and activation mechanisms of these receptors will explain the compound's low odor threshold and distinct aroma profile.
Protein-Flavor Binding: Investigating how (ethylthio)pyrazine interacts with food matrix components, particularly proteins. The pyrazine ring is known to be an actively interacting moiety, capable of forming hydrogen bonds and π-interactions. nih.gov The structure of pyrazines influences their binding to and release from proteins, which in turn affects flavor perception. nih.gov Understanding how the ethylthio- group specifically mediates these interactions can lead to better flavor retention and controlled release in food products.
Quantum Chemical Modeling: Employing computational methods to model the interactions between (ethylthio)pyrazine and biological receptors. These models can predict binding energies and conformations, providing insights into the structural features responsible for its characteristic nutty and roasted aroma.
This fundamental knowledge will be invaluable for designing novel flavor systems and understanding the complex interplay between food composition and sensory perception.
Innovation in High-Throughput Analytical Techniques
The detection and quantification of (ethylthio)pyrazine in complex food matrices is challenging due to its high volatility and typically low concentration. perfumerflavorist.com While methods like Gas Chromatography-Olfactometry (GC-O) are effective, they are often labor-intensive. nih.gov The future lies in developing more rapid and sensitive analytical technologies.
Anticipated innovations include:
Advanced Mass Spectrometry: The coupling of high-resolution mass spectrometry (HRMS) with advanced separation techniques will enable more accurate identification and quantification of trace-level volatiles without the need for extensive sample preparation.
Biosensor Development: The creation of electronic noses or biosensors with receptors specifically tuned to detect sulfur-containing pyrazines could offer real-time, high-throughput analysis for quality control during food processing.
Miniaturized Extraction Methods: Further development of solvent-free and miniaturized sample preparation techniques, such as solid-phase microextraction (SPME), will improve the efficiency and speed of analysis, making it more suitable for high-throughput screening.
Chemometrics and Data Analysis: The application of advanced statistical tools and machine learning algorithms to analyze complex analytical data will help in identifying patterns and correlations between processing conditions, chemical profiles, and sensory outcomes.
These analytical advancements will facilitate more comprehensive quality control and support research into flavor formation and stability.
Targeted Research in Flavor Enhancement and Modulation
(Ethylthio)pyrazine is a key component of savory and roasted flavor profiles, often acting as a flavor enhancer that adds complexity and depth. adv-bio.com Future research will focus on harnessing its properties for more precise flavor modulation. A related compound, 2-ethyl-3-(methylthio)pyrazine, is prized for its ability to impart a rich, savory flavor and enhance the sensory profile of foods and beverages. chemimpex.com
Key research directions include:
Flavor Delivery Systems: Developing microencapsulation and other delivery technologies to protect (ethylthio)pyrazine from degradation and control its release during food storage and consumption. This will improve flavor stability and impact.
Application in Plant-Based Foods: With the growing market for plant-based meat and dairy alternatives, there is a significant need for effective flavoring systems to mimic the complex notes of cooked meat. (Ethylthio)pyrazine, with its savory and roasted character, is a prime candidate for targeted research in this area.
This research will empower flavorists to create more authentic and appealing food products, particularly in the rapidly expanding sector of plant-based alternatives.
Exploration of Structure-Function Relationships for New Applications
The specific chemical structure of (ethylthio)pyrazine—a pyrazine core with both an ethyl group and a thioether substituent—is directly responsible for its unique sensory properties and chemical behavior. Exploring these structure-function relationships is fundamental to unlocking its full potential.
Future studies will aim to:
Map Sensory Attributes to Structure: Systematically modify the structure of (ethylthio)pyrazine (e.g., altering the alkyl chain length or the position of substituents) and correlating these changes with sensory panel evaluations. This will create a detailed map of how molecular features translate to specific aroma notes, similar to how alkyl and alkoxy substitutions are known to drastically change odor profiles. researchgate.net
Investigate Non-Flavor Applications: While primarily known for its flavor, the pyrazine heterocycle is a versatile scaffold found in many biologically active compounds, including pharmaceuticals. mdpi.com Research into the electronic properties conferred by the ethylthio- group could reveal potential applications in materials science or as a building block for medicinal chemistry, where pyrazoline derivatives have been studied for various therapeutic activities. nih.govresearchgate.net
Stability and Reactivity Studies: Characterizing the chemical stability of (ethylthio)pyrazine under various processing and storage conditions. Understanding its degradation pathways is crucial for ensuring flavor consistency and shelf life in commercial products.
By systematically exploring the relationship between the molecular structure of (ethylthio)pyrazine and its functional properties, researchers can pave the way for not only improved flavor applications but also entirely new uses for this versatile compound.
Q & A
Q. What spectroscopic techniques are critical for characterizing Pyrazine, (ethylthio)-, and how do they aid in structural elucidation?
Key techniques include gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for substituent identification, and infrared (IR) spectroscopy to confirm functional groups. For example, NIST databases provide reference spectra for pyrazine derivatives, enabling precise matching of retention indices and fragmentation patterns . Computational models, such as density functional theory (DFT), can predict vibrational modes and electronic transitions to validate experimental observations .
Q. What synthetic routes are commonly used to introduce ethylthio groups into pyrazine frameworks?
Ethylthio-functionalized pyrazines are typically synthesized via nucleophilic substitution or condensation reactions . For instance, thiol-containing precursors react with halogenated pyrazines under basic conditions. In coordination chemistry, pyrazine ligands with ethylthio substituents can be prepared by reacting pyrazine derivatives with ethanethiol in the presence of deprotonating agents, followed by purification via column chromatography . Reaction efficiency depends on solvent polarity and temperature, with anhydrous conditions preferred to avoid oxidation of thiol groups.
Q. How can researchers validate the purity of synthesized Pyrazine, (ethylthio)-, derivatives?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection for quantification and GC-MS for volatile compounds. Cross-validation with elemental analysis ensures stoichiometric accuracy. For example, deviations in carbon-hydrogen-nitrogen (CHN) ratios may indicate unreacted precursors or byproducts . Multi-dimensional NMR (e.g., - HSQC) further confirms structural integrity by resolving overlapping signals in complex mixtures.
Advanced Research Questions
Q. How does the substitution pattern on pyrazine ligands influence the electrical conductivity of 2D coordination networks?
Electron-withdrawing groups (e.g., ethylthio) enhance conductivity by stabilizing charge-transfer states. In CrCl(pyrazine) , reduced pyrazine ligands facilitate delocalized electrons, yielding conductivity up to S/cm. Conversely, neutral pyrazine ligands result in insulating behavior ( Ω·cm). Substituent effects are quantified via ultraviolet photoelectron spectroscopy (UPS) and four-probe resistivity measurements , with computational modeling (e.g., DFT) mapping electron density distributions .
Q. What methodologies resolve discrepancies in phosphorescence lifetimes of Pyrazine derivatives adsorbed on metal surfaces?
Time-resolved luminescence spectroscopy measures lifetimes under ultrahigh vacuum to minimize environmental quenching. For pyrazine on Ag(111), experimental lifetimes (3–5 ns) are compared to Chance-Prock-Silbey (CPS) theory , which models dipole-surface interactions. Adjusting parameters like emitter-metal distance (e.g., 3 Å for pyrazine/Ag systems) and dielectric constants refines predictions. Discrepancies often arise from surface defects or adsorbate orientation, addressed via scanning tunneling microscopy (STM) .
Q. How do π-π interactions affect the encapsulation efficiency of Pyrazine derivatives in supramolecular hosts?
In host-guest systems like Ag , pyrazine encapsulation is driven by π-π stacking (interplanar distance ~3.48 Å) and steric fit. Variable-temperature NMR (193–273 K) reveals slow exchange kinetics, indicating stable binding. Packing coefficients >70% correlate with high encapsulation efficiency, validated by single-crystal X-ray diffraction (SCXRD) . Competing interactions (e.g., hydrogen bonding) are minimized using non-polar solvents .
Q. What computational approaches model the excited-state dynamics of Pyrazine, (ethylthio)-?
Multiconfiguration time-dependent Hartree (MCTDH) simulations incorporating all 24 vibrational modes reproduce the S absorption spectrum. Symmetry-adapted basis sets account for vibronic coupling between S and S states. Computational benchmarks against experimental spectra (e.g., bandwidths, peak positions) validate the Hamiltonian parameters, enabling predictions of non-radiative decay pathways .
Q. How do redox-active pyrazine ligands contribute to magnetic ordering in transition metal complexes?
In Cr(II)-pyrazine coordination polymers , ligand reduction via electron transfer from Cr(II) creates radical anions, enabling strong magnetic coupling ( K). SQUID magnetometry reveals ferrimagnetic ordering below 55 K, while electron paramagnetic resonance (EPR) confirms delocalized spins. Contrastingly, neutral ligands yield antiferromagnetic interactions, highlighting the role of redox state in tuning magnetic properties .
Q. What challenges arise in quantifying Pyrazine, (ethylthio)-, in biological matrices, and how are they mitigated?
Matrix effects (e.g., protein binding) suppress ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Stable isotope-labeled internal standards (e.g., -pyrazine) correct recovery rates. Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ng/mL in urine, as demonstrated in studies of sex-specific volatile organic compounds .
Q. How are pyrazine derivatives optimized for electrocatalytic oxygen reduction in alkaline media?
Graphite-conjugated pyrazines (GCPs) are synthesized via condensation of electron-deficient phenylenediamines with graphitic carbon. Catalytic activity, measured by rotating disk electrode (RDE) voltammetry , correlates with pyrazine electrophilicity (). Substituent effects (e.g., nitro groups) enhance turnover frequencies by 70-fold compared to molecular analogs, validated by X-ray absorption near-edge structure (XANES) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
